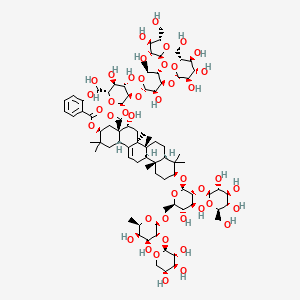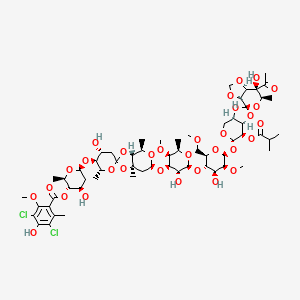
阿维拉霉素A
概述
描述
Avilamycin-A is an orthosomycin antibiotic produced by the bacterium Streptomyces viridochromogenes. It is primarily used in veterinary medicine to control bacterial enteric infections in animals such as pigs, poultry, and rabbits. Avilamycin-A is particularly effective against Gram-positive bacteria and is known for its unique structure, which includes a heptasaccharide side chain and a polyketide-derived dichloroisoeverninic acid moiety .
科学研究应用
Avilamycin-A has several scientific research applications, particularly in the fields of microbiology, veterinary medicine, and biotechnology. It is used as a model compound to study the biosynthesis of orthosomycin antibiotics and the mechanisms of antibiotic resistance. Researchers also explore its potential as a lead compound for developing new antimicrobial agents .
In veterinary medicine, avilamycin-A is used to control bacterial infections in livestock, improving animal health and productivity. Its effectiveness against Gram-positive bacteria makes it a valuable tool in managing diseases such as necrotic enteritis in poultry and enteric diseases in pigs and rabbits .
作用机制
Avilamycin-A exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the association of initiation factor 2 (IF2) and the formation of the mature 70S initiation complex. This inhibition disrupts the correct positioning of transfer RNA in the aminoacyl site, ultimately leading to the cessation of protein synthesis and bacterial death .
安全和危害
When handling Avilamycin A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
生化分析
Biochemical Properties
Avilamycin A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One key enzyme involved in its biosynthesis is AviZ1, an aldo-keto reductase that catalyzes the redox conversion between avilamycin A and avilamycin C . AviZ1 exhibits a preference for NADH/NAD+ as cofactors, facilitating the oxidation of avilamycin C to form avilamycin A . This interaction highlights the importance of redox reactions in the biosynthesis and regulation of avilamycin A.
Cellular Effects
Avilamycin A exerts significant effects on various types of cells and cellular processes. It primarily targets Gram-positive bacteria by binding to the 23S rRNA in the ribosome, thereby inhibiting protein synthesis . This binding blocks the entry of tRNA into the A-site, effectively halting the translation process . Additionally, avilamycin A can influence cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of the ribosome.
Molecular Mechanism
The molecular mechanism of avilamycin A involves its binding interactions with biomolecules, particularly the 23S rRNA in the ribosome . By binding to this specific region, avilamycin A prevents the proper assembly of the ribosomal complex, leading to the inhibition of protein synthesis . This mechanism of action is crucial for its antibacterial activity, as it effectively disrupts the growth and proliferation of Gram-positive bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of avilamycin A can change over time due to factors such as stability and degradation. Studies have shown that avilamycin A remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to avilamycin A can lead to adaptive responses in bacterial populations.
Dosage Effects in Animal Models
The effects of avilamycin A vary with different dosages in animal models. At lower doses, avilamycin A effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruption of normal cellular processes and potential toxicity to host tissues . These dosage-dependent effects highlight the importance of careful dosage regulation in veterinary applications.
Metabolic Pathways
Avilamycin A is involved in specific metabolic pathways, including its biosynthesis and degradation. The biosynthetic pathway of avilamycin A involves several enzymes, such as AviZ1, which catalyzes the redox conversion between avilamycin A and avilamycin C . This pathway also involves the utilization of cofactors like NADH/NAD+ to facilitate these redox reactions . The metabolic flux and levels of metabolites can be influenced by the presence of avilamycin A, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, avilamycin A is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize avilamycin A to its target sites, such as the ribosome, where it exerts its antibacterial effects . The distribution of avilamycin A within cells can also affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of avilamycin A is primarily within the ribosome, where it binds to the 23S rRNA . This localization is crucial for its activity, as it allows avilamycin A to effectively inhibit protein synthesis. Additionally, targeting signals and post-translational modifications may direct avilamycin A to specific compartments or organelles, further influencing its function and activity within the cell.
准备方法
Synthetic Routes and Reaction Conditions
Avilamycin-A is typically produced through microbial fermentation. The process involves cultivating Streptomyces viridochromogenes under specific conditions to optimize the yield of the antibiotic. The fermentation broth is then subjected to high-pressure filtration to separate the avilamycin from the microbial biomass. The resulting filtrate is dried and processed to obtain the final product .
Industrial Production Methods
In industrial settings, the production of avilamycin-A involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation process is carefully controlled to maintain optimal conditions for the growth of Streptomyces viridochromogenes and the production of avilamycin-A. The use of advanced bioreactors and filtration systems ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
Avilamycin-A undergoes various chemical reactions, including oxidation and reduction. One notable reaction is the redox conversion between avilamycin-A and avilamycin-C, facilitated by an aldo-keto reductase enzyme. This enzyme catalyzes the oxidation of avilamycin-C to form avilamycin-A, utilizing NADH/NAD+ as cofactors .
Common Reagents and Conditions
The redox reactions involving avilamycin-A typically require specific cofactors such as NADH or NAD+. The presence of these cofactors is crucial for the efficient conversion of avilamycin-C to avilamycin-A. Additionally, the reactions are carried out under controlled conditions to ensure the stability and activity of the enzyme involved .
Major Products Formed
The primary product formed from the redox reactions involving avilamycin-A is avilamycin-C. This compound differs from avilamycin-A only in the redox state of the two-carbon branched-chain of the terminal octose moiety .
相似化合物的比较
Similar Compounds
Evernimicin (Ziracin): Structurally similar to avilamycin-A, evernimicin also inhibits protein synthesis by binding to the 50S ribosomal subunit.
Uniqueness of Avilamycin-A
Avilamycin-A stands out due to its unique heptasaccharide side chain and polyketide-derived dichloroisoeverninic acid moiety. These structural features contribute to its potent antibacterial activity and specificity for Gram-positive bacteria. Additionally, avilamycin-A’s ability to inhibit protein synthesis through a novel mechanism of action makes it a valuable compound for both research and therapeutic applications .
属性
IUPAC Name |
[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRGHRXBGGPPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88Cl2O32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69787-79-7 | |
| Record name | Avilamycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69787-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



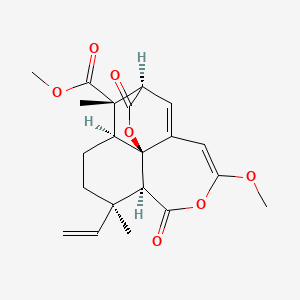
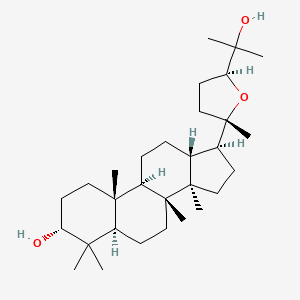
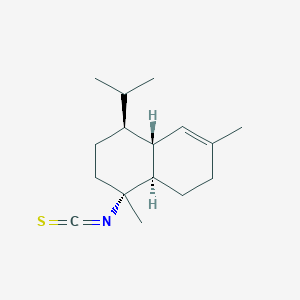

![4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1261844.png)

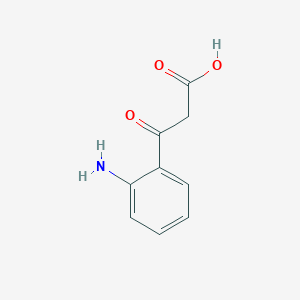
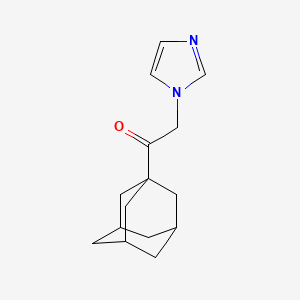
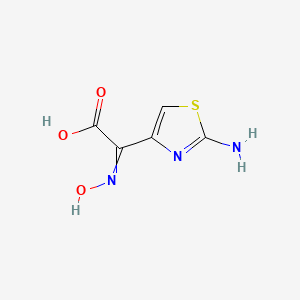

![(4aR,5aS,6R,8aS,13aS,15aS,15bR)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B1261852.png)

![(6aR,10aR)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1261854.png)
